2-Methoxy-2-piperidin-4-ylacetic acid hydrochloride is a chemical compound with significant relevance in medicinal chemistry and pharmacology. It is classified as a piperidine derivative, which are compounds known for their diverse biological activities. The compound's molecular formula is and its molecular weight is approximately 173.21 g/mol .
2-Methoxy-2-piperidin-4-ylacetic acid hydrochloride falls under the category of organic compounds, specifically amines and carboxylic acids. Its classification as a piperidine derivative indicates its potential use in pharmaceuticals due to the biological activity associated with this class of compounds.
The synthesis of 2-Methoxy-2-piperidin-4-ylacetic acid hydrochloride can be achieved through several synthetic routes. One common method involves the reaction of piperidine with methoxyacetic acid under acidic conditions. The reaction typically requires a catalyst to facilitate the formation of the desired product.
The molecular structure of 2-Methoxy-2-piperidin-4-ylacetic acid hydrochloride can be represented by its chemical formula . The compound features a piperidine ring substituted with a methoxy group and an acetic acid moiety.
InChI=1S/C8H15NO3/c1-10-8(9)7-5-3-2-4-6(7)11-10;1
GQZLZKQKXJXJID-UHFFFAOYSA-N
CC(=O)N1CCCCC1C(COC)=O
These structural representations are essential for understanding the compound's reactivity and interaction with biological targets .
2-Methoxy-2-piperidin-4-ylacetic acid hydrochloride can participate in various chemical reactions typical of carboxylic acids and amines. These include:
The reactivity of this compound can be influenced by factors such as pH, temperature, and the presence of catalysts or solvents. Understanding these reactions is crucial for developing derivatives with enhanced biological activity.
The mechanism of action for 2-Methoxy-2-piperidin-4-ylacetic acid hydrochloride primarily involves its interaction with various biological targets, including receptors and enzymes. This compound may act as an agonist or antagonist depending on the specific target it interacts with.
Research indicates that piperidine derivatives often exhibit effects on neurotransmitter systems, potentially influencing pathways related to mood regulation, pain perception, and inflammation . This suggests that 2-Methoxy-2-piperidin-4-ylacetic acid hydrochloride could have therapeutic applications in treating neurological disorders or inflammatory conditions.
While specific physical properties such as density and boiling point are not universally reported, general characteristics include:
Key chemical properties include:
These properties are essential for handling the compound safely in laboratory settings .
The primary applications of 2-Methoxy-2-piperidin-4-ylacetic acid hydrochloride lie in medicinal chemistry and pharmacological research. Potential uses include:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: